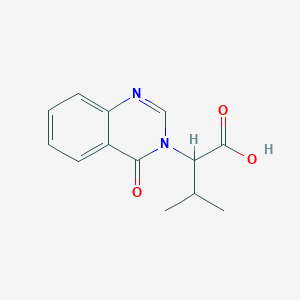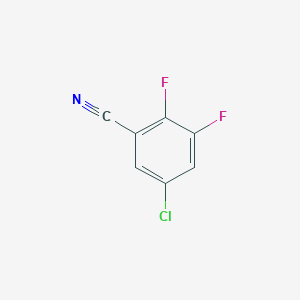
(E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H19FN4O3 and its molecular weight is 418.428. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research into similar compounds, such as various urea and bis-urea derivatives, has demonstrated significant biological activity, including antimicrobial and antifungal effects. For instance, novel compounds with primaquine and substituted benzene moieties showed potent antiproliferative effects against cancer cell lines and high antioxidant activity. These compounds, by virtue of their structural features, could serve as a basis for developing new drugs targeting specific types of cancer and microbial infections (Perković et al., 2016).
Applications in Herbicide Development
Compounds containing urea functionalities have been explored for their potential as herbicides. A study on triazolinone derivatives, which incorporate pharmacophores similar to "(E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea", found significant herbicidal activities. These findings highlight the compound's potential utility in agricultural applications, particularly in the development of new herbicides (Luo et al., 2008).
Neuropharmacological Applications
Research into orexin-1 receptor antagonists has identified compounds with similar structures to "(E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" that exhibit promising effects in modulating stress-induced hyperarousal without inducing hypnotic effects. This suggests potential applications in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Anticholinesterase and Antioxidant Activities
Compounds with urea/thiourea groups and coumarylthiazole derivatives have shown significant inhibitory activity against cholinesterases, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease. Additionally, these compounds exhibited strong antioxidant activities, indicating their usefulness in combating oxidative stress (Kurt et al., 2015).
Material Science Applications
The synthesis and characterization of complexes constructed from similar ligands have been studied for their potential applications in material science. These complexes exhibit unique electrochemical and thermal properties, which could be utilized in designing new materials for various industrial applications (Chai et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-aminobenzamide with 4-methoxybenzaldehyde to form 3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea. This intermediate is then reacted with 2-fluorobenzoyl isocyanate to form the final product.", "Starting Materials": [ "2-aminobenzamide", "4-methoxybenzaldehyde", "2-fluorobenzoyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzamide with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form 3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 2: Reaction of 3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea with 2-fluorobenzoyl isocyanate in the presence of a suitable base to form (E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS RN |
941895-41-6 |
Product Name |
(E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molecular Formula |
C23H19FN4O3 |
Molecular Weight |
418.428 |
IUPAC Name |
1-(2-fluorophenyl)-3-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C23H19FN4O3/c1-31-16-12-10-15(11-13-16)14-28-21(17-6-2-4-8-19(17)26-23(28)30)27-22(29)25-20-9-5-3-7-18(20)24/h2-13H,14H2,1H3,(H2,25,27,29) |
InChI Key |
YMRZTEMCWXKGNG-SZXQPVLSSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[(2-Chloroacetyl)amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753445.png)
![6-(5-bromopyrimidin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2753447.png)

![2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2753449.png)
![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2753451.png)

![2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2753457.png)

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2753462.png)
![Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide](/img/structure/B2753463.png)
![5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753464.png)
![(Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753466.png)
![1-ethyl-6-(3-methoxybenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2753468.png)